molecular formula C29H27F3N6O2 B8820411 Ponatinib N-oxide CAS No. 2227480-51-3

Ponatinib N-oxide

Cat. No.: B8820411
CAS No.: 2227480-51-3
M. Wt: 548.6 g/mol
InChI Key: QLWXUMFIMUKGLE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ponatinib N-Oxide ( 2227480-51-3) is an important impurity and metabolite of Ponatinib, a third-generation tyrosine kinase inhibitor (TKI) used in leukemia research . With a molecular formula of C29H27F3N6O2 and a molecular weight of 548.57 g/mol, it is characterized as an N-oxide derivative of the parent drug . This compound serves as a critical reference standard in analytical research and development . Its primary applications include use in quality control (QC) for the commercial production of pharmaceuticals, analytical method development, and method validation (AMV) for Abbreviated New Drug Applications (ANDA) . By ensuring consistency of formulations and aiding in the identification and quantification of impurities, this compound is an essential tool for researchers focusing on the stability, safety, and efficacy profiles of Ponatinib-based therapies . The study of such impurities is vital for understanding the metabolic pathways and stability of Ponatinib, which is a multi-targeted kinase inhibitor known for its efficacy against the T315I "gatekeeper" mutation in BCR-ABL1 that confers resistance to other TKIs . This product is intended strictly for Research Use Only and is not approved for human or veterinary diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

2227480-51-3

Molecular Formula

C29H27F3N6O2

Molecular Weight

548.6 g/mol

IUPAC Name

3-(2-imidazo[1,2-b]pyridazin-3-ylethynyl)-4-methyl-N-[4-[(4-methyl-4-oxidopiperazin-4-ium-1-yl)methyl]-3-(trifluoromethyl)phenyl]benzamide

InChI

InChI=1S/C29H27F3N6O2/c1-20-5-6-22(16-21(20)8-10-25-18-33-27-4-3-11-34-37(25)27)28(39)35-24-9-7-23(26(17-24)29(30,31)32)19-36-12-14-38(2,40)15-13-36/h3-7,9,11,16-18H,12-15,19H2,1-2H3,(H,35,39)

InChI Key

QLWXUMFIMUKGLE-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NC2=CC(=C(C=C2)CN3CC[N+](CC3)(C)[O-])C(F)(F)F)C#CC4=CN=C5N4N=CC=C5

Origin of Product

United States

Biochemical Pathways of Ponatinib N Oxide Formation

Enzymatic Biotransformation Mechanisms in In Vitro Systems

The formation of Ponatinib (B1185) N-oxide is primarily an enzymatic process, with specific enzyme families playing a crucial role. In vitro studies have been instrumental in elucidating these mechanisms.

Role of Cytochrome P450 Monooxygenases in N-Oxidation

The Cytochrome P450 (CYP) superfamily of enzymes, known for their role in metabolizing a wide array of foreign compounds, is central to the N-oxidation of ponatinib. mdpi.com These heme-containing monooxygenases catalyze the insertion of one atom of molecular oxygen into a substrate, a key reaction in drug metabolism. mdpi.com

The involvement of these specific CYP isoforms underscores the complexity of ponatinib metabolism and the potential for drug-drug interactions, as co-administered substances that induce or inhibit these enzymes can alter ponatinib's metabolic profile. europa.eu

To precisely determine the contribution of each CYP isoform, in vitro studies utilizing recombinant enzymes have been conducted. These experiments allow for the investigation of individual enzyme kinetics and specificity in a controlled environment.

Studies using a panel of human recombinant P450 enzymes have confirmed that CYP3A4 exhibits the highest activity in generating Ponatinib N-oxide. nih.gov Lesser contributions to N-oxide formation were observed from CYP2C8 and CYP2D6 in these recombinant systems. nih.gov It is important to note that the rates of metabolism observed with recombinant enzymes can be influenced by factors such as the P450 to P450 oxidoreductase ratio, which could potentially underestimate the contribution of certain isoforms if the reductase is a rate-limiting factor. nih.gov

Table 1: Cytochrome P450 Isoforms Involved in this compound Formation

CYP Isoform Role in N-Oxidation Reference
CYP3A4 Primary metabolizing enzyme nih.govpharmgkb.orgeuropa.eutga.gov.aufda.govuu.nldrugbank.comresearchgate.netresearchgate.netuu.nl
CYP2C8 Lesser contribution nih.goveuropa.eutga.gov.aufda.govdrugbank.com
CYP2D6 Lesser contribution nih.goveuropa.eutga.gov.aufda.govdrugbank.com
CYP3A5 Lesser contribution europa.eufda.govdrugbank.com
CYP1A1 Involved in overall metabolism, but primarily forms other metabolites nih.govmdpi.com
Identification of Primary Cytochrome P450 Isoforms Involved (e.g., CYP3A4, CYP2C8, CYP2D6, CYP3A5, CYP1A1)

Metabolic Profiling in Preclinical Models and Biological Matrices

The identification and characterization of this compound are not limited to enzymatic assays. Its presence has been confirmed in various preclinical models and biological matrices, providing a more comprehensive understanding of its metabolic fate.

Identification and Characterization in Cell-Based Systems

Cell-based systems that mimic the metabolic environment of the human liver are crucial tools for studying drug metabolism.

Human Liver Microsomes: Incubations of ponatinib with human liver microsomes (HLMs), which are rich in CYP enzymes, have consistently shown the formation of this compound. europa.euresearchgate.netnih.gov These studies have been fundamental in identifying N-demethylation and oxygenation as major metabolic pathways for ponatinib. researchgate.netnih.gov The metabolism of ponatinib in HLMs was found to be qualitatively identical to that mediated by CYP3A4/5, further cementing the role of these isoforms. europa.eu

Hepatocytes: Studies using intact human hepatocytes, which provide a more complete metabolic picture by including both phase I and phase II enzymes, have also identified this compound as a metabolite. europa.eu The metabolic pathways observed in hepatocytes were consistent with those seen in liver microsomes. europa.eu

Cell Lines: Research using various cell lines has also contributed to our understanding of ponatinib metabolism. For instance, studies in CML cell lines have detected ponatinib and its metabolites, although in some cases, the parent drug was the predominant species found. acs.org

Detection and Relative Abundance in Preclinical Animal Samples (e.g., Mouse, Rat, Monkey)

This compound has been identified as a metabolite in various preclinical animal models, including rats and monkeys. europa.euclinicaltrials.govtga.gov.au Following administration of ponatinib, the N-oxide metabolite is detected in biological samples, confirming its formation in vivo.

In studies with monkeys, this compound (also referred to as M36) was detected in fecal matter, indicating that biliary excretion is a route of elimination for this metabolite. europa.eu Similarly, in vitro incubations of ponatinib with rat liver microsomes resulted in the detectable formation of this compound, alongside other metabolites. rsc.org

The relative abundance of this compound can vary between species. In both rat and monkey plasma, this compound (AP24734) has been described as a principal metabolite, alongside the N-desmethyl metabolite (AP24567). clinicaltrials.gov In contrast, studies on mouse plasma have primarily identified the N-desmethyl metabolite as the major circulating species. clinicaltrials.gov Despite these variations, all in vitro metabolites observed in human liver systems, including the N-oxide, have also been found in either rat or monkey models, underscoring their relevance in preclinical toxicological assessments. clinicaltrials.gov The excretion of ponatinib and its metabolites occurs predominantly through the feces in rats and monkeys. tga.gov.autga.gov.au

Quantitative Analysis of this compound Formation Rates in Various Biological Samples

The rate of this compound formation has been quantitatively assessed using various biological samples, most notably through in vitro systems with human recombinant cytochrome P450 enzymes. These analyses provide precise data on the catalytic efficiency of different enzymes in producing this metabolite.

Studies have demonstrated that CYP3A4 possesses the highest activity in generating this compound (AP24734). nih.gov In experiments comparing multiple CYP isoforms, the rate of formation by CYP3A4 was significantly greater than that of other contributing enzymes like CYP2C8 and CYP2D6. nih.gov This highlights the dominant role of CYP3A4 in this specific metabolic pathway. While direct quantitative values from the primary literature figures are not explicitly detailed in the text, the relative contribution is clearly established.

The table below summarizes the relative activity of different P450 enzymes in the formation of this compound based on available research findings. nih.gov

EnzymeRelative Formation Rate of this compound
CYP3A4 Highest Activity
CYP2C8 Lesser Contribution
CYP2D6 Lesser Contribution
CYP1A1 Not a primary pathway for N-oxide formation

This table illustrates the comparative contribution of various CYP450 enzymes to the formation of this compound. Data is derived from in vitro studies with human recombinant enzymes. nih.gov

Quantitative analysis methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), are employed to detect and quantify ponatinib and its metabolites, including this compound, in biological matrices like plasma and microsomal incubations. rsc.orgresearchgate.net These sensitive techniques allow for the determination of metabolite concentrations and the calculation of formation rates. researchgate.net

Pharmacological Assessment of Ponatinib N Oxide in Preclinical Models

In Vitro Receptor and Kinase Binding Profiles

Detailed in vitro kinase binding assays specifically for Ponatinib (B1185) N-oxide are not extensively documented in publicly available literature. It is identified as a minor metabolite. europa.eu In studies of human plasma, Ponatinib N-oxide (AP24734) was not observed to a significant extent. europa.eu In contrast, the parent drug, Ponatinib, is a potent pan-BCR-ABL inhibitor, effective against both native and mutated forms of the ABL kinase, including the resistant T315I mutation, with IC50 values of 0.4 nM and 2.0 nM, respectively. europa.eu Ponatinib also potently inhibits a range of other kinases, including VEGFR, PDGFR, FGFR, and SRC family kinases. nih.govfda.gov

While direct binding data for this compound is scarce, the activity of other metabolites provides context. The N-desmethyl metabolite (AP24567), for instance, is reported to be four times less active than Ponatinib. europa.eu The most abundant metabolite in human plasma, a carboxylic acid derivative (AP24600), is pharmacologically inactive. This general trend of reduced or absent activity in metabolites suggests that this compound likely possesses significantly diminished kinase inhibitory activity compared to Ponatinib.

Interactive Table: Summary of Ponatinib and its Major Metabolites

Compound Name Alternate Names Formation Pathway Relative Activity/Concentration
Ponatinib AP24534, Iclusig Parent Compound High potency pan-BCR-ABL inhibitor
This compound M36, AP24734 CYP3A4, CYP2C8, CYP2D6 Not observed to a significant extent in patient plasma. europa.eu
N-desmethyl ponatinib M42, AP24567 CYP3A4 4-fold less active than Ponatinib. europa.eu Comprises ~2% of circulating levels. europa.eu
Carboxylic acid metabolite AP24600 Esterase/Amidase Inactive. Comprises 58% of circulating levels. europa.eu

Cellular Activity and Pathway Modulation in Preclinical Cell Lines

Comparative Pharmacological Profile with Parent Compound (Ponatinib) in In Vitro Systems

A direct, quantitative comparison of the in vitro pharmacological profile of this compound and Ponatinib is limited by the lack of specific data for the N-oxide metabolite. However, a qualitative comparison can be made based on the extensive data available for Ponatinib and the general characterization of its metabolites.

Ponatinib is a highly potent inhibitor of multiple kinases, which translates to strong anti-proliferative and anti-angiogenic activity in cellular systems. nih.govapexbt.com It effectively targets the BCR-ABL kinase, including the T315I gatekeeper mutation that confers resistance to other tyrosine kinase inhibitors. tga.gov.audrugbank.com In contrast, its metabolites, including the N-desmethyl and the major carboxylic acid forms, exhibit substantially reduced or no activity. europa.eu this compound, being a minor oxidative metabolite, is expected to follow this pattern of significantly decreased pharmacological activity relative to the parent compound. europa.euclinicaltrials.gov

Interactive Table: Comparative In Vitro Profile of Ponatinib vs. Metabolites

Feature Ponatinib (Parent Compound) This compound N-desmethyl ponatinib Carboxylic acid metabolite
Target Kinases Potently inhibits ABL, PDGFRα, VEGFR2, FGFR1, Src, KIT, RET, FLT3. nih.govfda.govapexbt.com Data not available; expected to be significantly less potent. 4-fold less active than Ponatinib. europa.eu Inactive. europa.eu
BCR-ABL T315I Inhibition Potent (IC50 = 2.0 nM). europa.eu Data not available; expected to be significantly less potent or inactive. Data not available. Inactive.
Cellular Proliferation Strong inhibition in CML and other cancer cell lines. mdpi.comnih.gov Data not available; expected to be significantly less potent or inactive. Data not available. Inactive.
Endothelial Cell Effects Inhibits proliferation, migration, and tube formation at relevant concentrations. nih.govnih.gov Data not available. Data not available. Inactive.

Analytical Chemistry and Characterization of Ponatinib N Oxide

Development and Validation of Analytical Methods for Detection and Quantification

The accurate detection and quantification of Ponatinib (B1185) N-oxide are essential in pharmaceutical quality control and research. To this end, various sophisticated analytical techniques have been developed and validated, primarily centered around chromatography and spectrometry.

Chromatographic Techniques for Isolation and Quantification (e.g., Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS/MS))

Chromatographic methods are the cornerstone for separating Ponatinib N-oxide from Ponatinib and other related substances.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): RP-HPLC methods have been established for the analysis of Ponatinib and its impurities, including the N-oxide. These methods typically utilize a C18 column as the stationary phase. frontiersin.orgnih.govnih.gov For instance, one validated method employs an Agilent 5HC-C18 column (4.6 mm × 250 mm, 5 μm) with a gradient elution system. frontiersin.orgnih.gov The mobile phase consists of an aqueous component (water and acetonitrile (B52724) in a 9:1 ratio with 2 mM potassium dihydrogen phosphate (B84403) and 0.4% triethylamine, adjusted to pH 2.4) and an organic component (acetonitrile). frontiersin.orgnih.gov Detection is commonly performed using a UV detector at a wavelength of 250 nm. frontiersin.orgnih.govnih.gov Such methods have demonstrated high specificity, sensitivity, and robustness for quantifying Ponatinib-related substances. frontiersin.orgnih.gov

Another HPLC method developed to separate degradation impurities used a Waters Reliant C18 column (4.6 × 250 mm, 5 µm) with a mobile phase of ammonium (B1175870) acetate (B1210297) (pH 4.75) and methanol (B129727) in a gradient elution. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS/MS): For higher sensitivity and selectivity, especially in biological matrices, LC-MS/MS methods are employed. These methods are capable of quantifying Ponatinib and its metabolites, such as N-desmethyl ponatinib, at low concentrations in plasma. nih.govnih.gov LC-MS/MS assays often involve a simple protein precipitation step for sample preparation, followed by separation on a reversed-phase column and detection using a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode. nih.govnih.govresearchgate.net For example, a validated LC-MS/MS method for Ponatinib in human plasma and rat liver microsomes used an Agilent Eclipse Plus C18 column with a mobile phase of 10 mM ammonium formate (B1220265) (pH 4.1) and acetonitrile. nih.govijpsr.com This technique offers excellent linearity and low limits of detection and quantification. nih.govresearchgate.net

Table 1: Exemplary RP-HPLC Method Parameters for Ponatinib and its Impurities
ParameterCondition 1Condition 2
Stationary PhaseAgilent 5HC-C18 (4.6 mm × 250 mm, 5 μm) frontiersin.orgnih.govWaters Reliant C18 (4.6 × 250 mm, 5 µm) nih.gov
Mobile Phase AWater:Acetonitrile (9:1), 2 mM KH2PO4, 0.4% Triethylamine, pH 2.4 frontiersin.orgnih.govAmmonium Acetate (pH 4.75) nih.gov
Mobile Phase BAcetonitrile frontiersin.orgnih.govMethanol nih.gov
Flow Rate1.0 mL/min frontiersin.orgnih.govnih.gov1.0 mL/min nih.gov
Detection Wavelength250 nm frontiersin.orgnih.govnih.gov254 nm nih.gov
Column Temperature40°C frontiersin.orgnih.govNot Specified
Injection Volume10 μL frontiersin.orgnih.govnih.gov10 µL nih.gov

Spectroscopic and Spectrometric Characterization Techniques (e.g., Nuclear Magnetic Resonance (NMR), High-Resolution Mass Spectrometry (HRMS))

The definitive identification and structural elucidation of this compound rely on powerful spectroscopic and spectrometric techniques.

High-Resolution Mass Spectrometry (HRMS): HRMS is instrumental in determining the elemental composition of this compound by providing highly accurate mass measurements. This technique has been crucial in identifying it as a degradation product. frontiersin.orgnih.govnih.gov The molecular formula of this compound has been confirmed as C₂₉H₂₇F₃N₆O₂. pharmaffiliates.comaxios-research.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy provides detailed information about the chemical structure of a molecule. 1H NMR, 13C NMR, and 2D NMR techniques have been used to unequivocally establish the structure of degradation products of Ponatinib, including the N-oxide impurity. frontiersin.orgnih.govnih.gov These studies are often performed after isolating the impurity using techniques like preparative HPLC. frontiersin.orgnih.gov For instance, the structure of a novel oxidative degradation product of ponatinib, designated imp-B, was successfully determined using NMR and HRMS. frontiersin.orgnih.gov

Role as a Reference Standard in Pharmaceutical and Academic Research

This compound serves as a critical reference standard in various analytical applications within the pharmaceutical industry and academic research. pharmaffiliates.comaxios-research.com Reference standards are highly purified compounds used as a benchmark for identifying and quantifying substances.

The availability of this compound as a reference standard is essential for:

Method Development and Validation: It is used to develop and validate analytical methods, such as HPLC and LC-MS/MS, to ensure they can accurately detect and quantify this specific impurity. axios-research.comsynzeal.com

Quality Control (QC): In the manufacturing of Ponatinib, the reference standard is used in QC applications to test for the presence and quantity of the N-oxide impurity in the final drug product. axios-research.comsynzeal.com

Impurity Profiling: It aids in the comprehensive impurity profiling of Ponatinib, helping to identify and characterize all related substances. pharmaffiliates.com

Stability Studies: During stability testing of Ponatinib, the reference standard helps in monitoring the formation of the N-oxide under various stress conditions.

Several suppliers provide this compound as a reference material for these purposes. pharmaffiliates.comaxios-research.comacanthusresearch.com

Impurity Profiling and Forced Degradation Studies of this compound

Impurity profiling and forced degradation studies are regulatory requirements in drug development to understand the potential impurities and degradation pathways of a drug substance.

Forced degradation studies on Ponatinib have shown that it is susceptible to degradation under various stress conditions, leading to the formation of several degradation products, including this compound. europa.eufrontiersin.orgnih.govnih.gov Ponatinib demonstrates significant degradation under acidic and oxidative conditions. europa.eu

In one study, five degradation impurities of Ponatinib were identified after subjecting it to stress testing. nih.gov One of these newly identified impurities was the N-oxide impurity, labeled as DP 5. nih.gov Another study identified a novel oxidative degradation product, named imp-B, whose structure was elucidated using HRMS and NMR. frontiersin.orgnih.gov This imp-B is generated through the oxidative degradation of ponatinib. frontiersin.orgnih.gov

The preparation of this N-oxide impurity for study often involves treating a solution of Ponatinib with an oxidizing agent like hydrogen peroxide (H₂O₂). frontiersin.orgnih.gov The resulting product can then be isolated and purified using preparative chromatography. frontiersin.orgnih.gov

These studies are vital for establishing the degradation profile of Ponatinib and ensuring that analytical methods can separate and quantify all potential impurities, including this compound, to guarantee the safety and quality of the final pharmaceutical product. frontiersin.orgnih.govnih.gov

Table 2: Summary of Forced Degradation Conditions for Ponatinib
Stress ConditionReagent/MethodDurationTemperatureObserved Degradation
Acid Degradation1 mol/L HCl frontiersin.orgnih.gov5 days frontiersin.orgnih.gov60°C frontiersin.orgnih.govSignificant Degradation europa.eu
Alkaline Degradation1 mol/L NaOH frontiersin.orgnih.gov7 hours frontiersin.orgnih.gov60°C frontiersin.orgnih.govImp-C formation frontiersin.orgnih.gov
Oxidative Degradation3% H₂O₂ frontiersin.orgnih.gov2 hours frontiersin.orgnih.govRoom TemperatureSignificant Degradation, Formation of N-oxide (imp-B/DP 5) europa.eufrontiersin.orgnih.govnih.gov
Thermal DegradationDry Heat6 days frontiersin.orgnih.gov150°C frontiersin.orgnih.govMinor Degradation europa.eu
Photolytic Degradation4,500 lx LED frontiersin.orgnih.gov20 days frontiersin.orgnih.govNot SpecifiedNo Significant Changes europa.eu

Future Directions and Emerging Research Gaps in Ponatinib N Oxide Studies

Exploration of Undiscovered Biotransformation Pathways and Enzymes for Ponatinib (B1185) N-oxide Generation

The generation of Ponatinib N-oxide is a crucial aspect of ponatinib's metabolism. While initial studies have identified the primary enzymes involved, a complete picture of its biotransformation is still emerging.

In vitro studies have established that cytochrome P450 (CYP) enzymes are central to the oxidative metabolism of ponatinib, leading to the formation of both this compound and N-desmethyl ponatinib. uu.nl Specifically, CYP3A4 has been identified as the predominant enzyme responsible for this conversion. nih.govpharmgkb.orgpharmgkb.orgresearchgate.netdrugbank.com Lesser contributions to the formation of these oxidative metabolites have been attributed to CYP2C8 and CYP2D6. nih.govpharmgkb.org Interestingly, CYP3A5 is also implicated in the phase I metabolism of ponatinib. pharmgkb.orgfda.gov

A significant and previously unreported finding is the role of CYP1A1 in ponatinib metabolism. nih.gov This discovery opens a new avenue of research, particularly as CYP1A1 is an inducible enzyme. nih.gov The formation of this compound by these various CYP isoforms highlights the complexity of its metabolic pathways.

Future research should focus on a more exhaustive screening of other potential enzymes and pathways that may contribute to this compound formation. This includes investigating the role of other phase I and potentially phase II enzymes, as well as exploring non-enzymatic routes of formation under various physiological conditions. Understanding the full spectrum of its biotransformation is essential for predicting drug-drug interactions and inter-individual variability in ponatinib metabolism.

Table 1: Enzymes Involved in this compound Formation

Enzyme FamilySpecific EnzymeRole in this compound Formation
Cytochrome P450CYP3A4Primary enzyme in N-oxide formation. nih.govpharmgkb.orgpharmgkb.orgresearchgate.netdrugbank.com
Cytochrome P450CYP1A1Newly identified pathway for ponatinib metabolism. nih.gov
Cytochrome P450CYP2C8Lesser contribution to oxidative metabolite formation. nih.govpharmgkb.org
Cytochrome P450CYP2D6Lesser contribution to oxidative metabolite formation. nih.govpharmgkb.org
Cytochrome P450CYP3A5Involved in Phase I metabolism. pharmgkb.orgfda.gov

Advanced Preclinical Characterization of this compound Cellular Mechanisms

While the parent drug, ponatinib, has been extensively studied for its potent inhibition of BCR-ABL tyrosine kinase, the specific cellular mechanisms of this compound are less understood. researchgate.netnih.gov The N-oxide metabolite, along with the N-desmethyl metabolite, is considered pharmacodynamically active, although the N-desmethyl form is noted to be four-fold less potent than ponatinib. uu.nlpharmgkb.org

Future preclinical studies must focus on elucidating the distinct cellular and molecular targets of this compound. This includes comprehensive kinase profiling to determine its inhibitory spectrum and potency against various kinases, including BCR-ABL and its mutants. Furthermore, investigations into its effects on cellular signaling pathways, cell viability, and apoptosis in relevant cancer cell lines and normal cells are crucial. Understanding these mechanisms will provide a clearer picture of its contribution to both the efficacy and potential toxicities associated with ponatinib therapy.

Development of Novel and Hyphenated Analytical Strategies for Metabolite Research

The accurate detection and quantification of drug metabolites like this compound in complex biological matrices are paramount for pharmacokinetic and metabolism studies. alwsci.com Liquid chromatography-mass spectrometry (LC-MS), particularly tandem mass spectrometry (LC-MS/MS), is the current gold standard for metabolite analysis due to its high sensitivity and specificity. researchgate.netalwsci.com High-resolution mass spectrometry (HRMS) further enhances these capabilities by providing precise mass measurements, which is invaluable for identifying novel or unexpected metabolites. alwsci.comresearchgate.net

Recent advancements have seen the application of techniques like ultra-performance liquid chromatography (UPLC) coupled with HRMS and nuclear magnetic resonance (NMR) spectroscopy for enhanced metabolite profiling. researchgate.netbbejournal.com NMR, being a non-destructive technique, provides detailed structural information. alwsci.com Stimulated Raman Scattering (SRS) microscopy is another innovative technique that has been used to study the intracellular distribution of ponatinib, and could potentially be adapted for its metabolites. acs.org

The development of novel and hyphenated analytical techniques remains a key area for future research. This includes the refinement of existing methods to improve sensitivity and throughput, as well as the exploration of new technologies. For instance, integrating advanced separation techniques with high-resolution mass spectrometry and computational tools can aid in the discovery of previously unidentified metabolites and provide deeper insights into their structures and metabolic pathways. researchgate.netbbejournal.com Such advancements are critical for building comprehensive metabolic profiles and understanding the complete disposition of ponatinib in the body.

Table 2: Advanced Analytical Techniques for Metabolite Research

TechniqueApplication in this compound Research
LC-MS/MSGold standard for sensitive and specific quantification of metabolites. researchgate.netalwsci.com
UPLC-HRMSProvides enhanced resolution and accurate mass for metabolite identification. researchgate.netbbejournal.com
NMR SpectroscopyOffers detailed structural elucidation of metabolites. alwsci.comresearchgate.net
SRS MicroscopyPotential for imaging the intracellular distribution of metabolites. acs.org

Integration of this compound Data in Comprehensive In Vitro Drug Metabolism Models

In vitro models are indispensable tools in drug development for predicting drug metabolism and potential drug-drug interactions. nih.govunl.pt Commonly used models include liver microsomes, hepatocytes in suspension or culture, and cDNA-expressed enzymes. nih.govwuxiapptec.comscispace.com These models allow for the study of metabolic pathways and the enzymes involved in a controlled environment. nih.gov

For ponatinib, in vitro systems have been instrumental in identifying the roles of CYP3A4, CYP1A1, and other enzymes in its metabolism. nih.gov However, traditional in vitro models have limitations, such as the decline of enzyme activity over prolonged incubations, which can be challenging for studying slowly metabolized compounds. wuxiapptec.com More advanced models, such as 3D enteroid models and co-culture systems, are being developed to better recapitulate the in vivo environment, including the expression of metabolizing enzymes and transporters. diva-portal.org

The future of in vitro drug metabolism studies lies in the integration of comprehensive data, including that of this compound, into more sophisticated and predictive models. This involves developing and utilizing advanced in vitro systems that more accurately mimic human physiology. By incorporating data on the formation kinetics, further metabolism, and cellular effects of this compound into these models, researchers can create more robust physiologically based pharmacokinetic (PBPK) models. diva-portal.org These integrated models will ultimately lead to a better prediction of in vivo outcomes, aiding in the optimization of drug therapy and the assessment of potential risks.

Q & A

Basic Research Questions

Q. What analytical techniques are recommended for characterizing the structure and purity of Ponatinib N-oxide in preclinical studies?

  • Methodological Answer: Use nuclear magnetic resonance (NMR) spectroscopy to confirm the N-oxide moiety and high-resolution mass spectrometry (HR-MS) to verify molecular weight. High-performance liquid chromatography (HPLC) with UV/Vis or mass detection ensures purity (>95%). For novel compounds, elemental analysis and X-ray crystallography may validate structural identity. Reproducibility requires detailed protocols for sample preparation, solvent systems, and instrument calibration . Challenges in reducing N-oxides (e.g., using titanium chloride) should be documented to confirm functional groups .

Q. How is this compound synthesized, and what critical parameters must be controlled during preparation?

  • Methodological Answer: Synthesis typically involves oxidizing Ponatinib using agents like meta-chloroperbenzoic acid (mCPBA) under controlled pH (6–8) and temperature (20–25°C). Monitor reaction progress via thin-layer chromatography (TLC) or LC-MS. Purification via column chromatography or recrystallization requires optimizing solvent polarity. Document yield, stability (e.g., susceptibility to light/moisture), and characterization data for reproducibility .

Q. What is the pharmacological significance of this compound compared to its parent compound?

  • Methodological Answer: Evaluate metabolic stability using liver microsomes or CYP3A4 inhibition assays. Compare pharmacokinetic (PK) parameters (e.g., AUC, Cmax) in murine models. Assess blood-brain barrier (BBB) penetration via in vitro transport assays (e.g., MDCK cells expressing ABCB1/ABCG2) and in vivo brain-to-plasma ratios in transporter-knockout mice .

Advanced Research Questions

Q. How can researchers design experiments to investigate the role of efflux transporters (e.g., ABCB1, ABCG2) in this compound pharmacokinetics?

  • Methodological Answer: Use polarized cell lines (e.g., MDCK-II) transfected with ABCB1 or ABCG2 to measure apical-to-basal transport ratios. Validate with specific inhibitors (e.g., Ko143 for ABCG2). In vivo, compare plasma and tissue concentrations in wild-type vs. Abcb1a/b;Abcg2−/− mice. Include CYP3A-deficient models to isolate transporter effects .

Q. How to resolve contradictions in reported mutagenic potential of aromatic N-oxides like this compound?

  • Methodological Answer: Combine Ames tests (TA98/TA100 strains ± metabolic activation) with structure-activity relationship (SAR) fingerprinting. Use predefined aromatic N-oxide substructure searches to identify structural alerts (e.g., electron-deficient rings). Cross-validate with in vitro micronucleus assays and computational models (e.g., DEREK Nexus) .

Q. What experimental approaches assess this compound’s efficacy against compound BCR-ABL1 mutations (e.g., T315I with additional mutations)?

  • Methodological Answer: Use Ba/F3 cell lines expressing compound BCR-ABL1 mutations (e.g., T315I/E255V). Measure IC50 values via cell viability assays (MTT/ATP-lite). Compare with Ponatinib and other TKIs. Perform molecular dynamics simulations to analyze binding affinity changes. Validate resistance mechanisms using patient-derived xenografts (PDX) .

Q. How to optimize in vitro models for studying this compound’s metabolite interactions?

  • Methodological Answer: Co-incubate with CYP3A4/5 inhibitors (e.g., ketoconazole) in hepatocyte cultures. Quantify parent drug and metabolites via LC-MS/MS. Use CRISPR-edited HepG2 cells lacking OCT1 to exclude confounding transporter effects. Cross-reference with humanized liver mouse models for in vivo relevance .

Data Analysis and Reproducibility

Q. What statistical methods are critical for analyzing dose-response data in this compound resistance studies?

  • Methodological Answer: Apply nonlinear regression (e.g., log(inhibitor) vs. response curves) to calculate IC50. Use ANOVA with post-hoc Tukey tests for multi-group comparisons. Report effect sizes and confidence intervals. For RNA-seq data from resistant clones, apply Benjamini-Hochberg correction to minimize false discovery rates .

Q. How to validate the specificity of antibodies used in this compound target engagement assays?

  • Methodological Answer: Perform Western blotting with knockout cell lysates (e.g., BCR-ABL1−/−). Use competitive binding assays (e.g., AlphaScreen) with excess unlabeled Ponatinib. Cross-validate with phosphoproteomic profiling (e.g., LC-MS/MS) to confirm downstream signaling inhibition .

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